molecular formula C3H3Cl6N B1610572 Tris(dichloromethyl)amine CAS No. 25891-29-6

Tris(dichloromethyl)amine

Cat. No.: B1610572
CAS No.: 25891-29-6
M. Wt: 265.8 g/mol
InChI Key: GPPFCZCHDVRUGN-UHFFFAOYSA-N
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Description

Tris(dichloromethyl)amine is a chemical compound with the formula N(CCl2H)3 It belongs to the family of tertiary amines and is characterized by the presence of three dichloromethyl groups attached to a central nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(dichloromethyl)amine can be synthesized through several methods. One common approach involves the reaction of dichloromethylamine with formaldehyde in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tris(dichloromethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into simpler amines.

    Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution can produce a variety of functionalized amines.

Scientific Research Applications

Tris(dichloromethyl)amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formylation of aromatic compounds.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tris(dichloromethyl)amine exerts its effects involves the interaction of its dichloromethyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical transformations. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

    Tris(chloromethyl)amine: Similar in structure but with chloromethyl groups instead of dichloromethyl groups.

    Tris(trifluoromethyl)amine: Contains trifluoromethyl groups, leading to different reactivity and applications.

    Tris(2-chloromethyl)amine: Another related compound with distinct chemical properties.

Uniqueness: Tris(dichloromethyl)amine is unique due to the presence of dichloromethyl groups, which impart specific reactivity patterns and potential applications that differ from those of its analogs. Its ability to participate in diverse chemical reactions makes it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1,1-dichloro-N,N-bis(dichloromethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl6N/c4-1(5)10(2(6)7)3(8)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPFCZCHDVRUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N(C(Cl)Cl)C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497392
Record name 1,1-Dichloro-N,N-bis(dichloromethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25891-29-6
Record name 1,1-Dichloro-N,N-bis(dichloromethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(dichloromethyl)amine
Reactant of Route 2
Tris(dichloromethyl)amine
Reactant of Route 3
Tris(dichloromethyl)amine

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